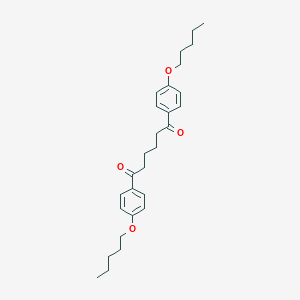

1,6-bis(4-pentoxyphenyl)hexane-1,6-dione

Description

1,6-Bis(4-pentoxyphenyl)hexane-1,6-dione is a symmetrical diketone featuring a central hexane backbone terminated by two ketone groups, each substituted with a 4-pentoxyphenyl moiety. Characterization typically employs NMR (DEPT, COSY, HMQC, HMBC), X-ray diffraction, and spectroscopic methods .

Properties

CAS No. |

88167-08-2 |

|---|---|

Molecular Formula |

C28H38O4 |

Molecular Weight |

438.6 g/mol |

IUPAC Name |

1,6-bis(4-pentoxyphenyl)hexane-1,6-dione |

InChI |

InChI=1S/C28H38O4/c1-3-5-9-21-31-25-17-13-23(14-18-25)27(29)11-7-8-12-28(30)24-15-19-26(20-16-24)32-22-10-6-4-2/h13-20H,3-12,21-22H2,1-2H3 |

InChI Key |

MHCBRILOHYOAEO-UHFFFAOYSA-N |

SMILES |

CCCCCOC1=CC=C(C=C1)C(=O)CCCCC(=O)C2=CC=C(C=C2)OCCCCC |

Canonical SMILES |

CCCCCOC1=CC=C(C=C1)C(=O)CCCCC(=O)C2=CC=C(C=C2)OCCCCC |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1,6-bis(4-pentoxyphenyl)hexane-1,6-dione involves several steps. One common method includes the reaction of 1,6-hexanedione with 4-pentyloxyphenyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified using techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

1,6-bis(4-pentoxyphenyl)hexane-1,6-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.

Substitution: Nucleophilic substitution reactions can occur at the pentyloxy groups, leading to the formation of different substituted derivatives.

Scientific Research Applications

1,6-bis(4-pentoxyphenyl)hexane-1,6-dione is utilized in various scientific research fields:

Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,6-bis(4-pentoxyphenyl)hexane-1,6-dione involves its interaction with molecular targets and pathways within biological systems. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways are still under investigation, but it is believed that the compound can modulate specific signaling pathways and enzyme activities .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key analogues and their properties are summarized below:

Key Comparative Insights

Substituent Position and Bioactivity: The 4-dimethoxyphenyl analogue exhibits potent antioxidant activity (IC50 ~12–19 µM) due to electron-donating methoxy groups stabilizing radical intermediates . The pentoxy group in the target compound may improve membrane permeability compared to shorter alkoxy chains, though excessive lipophilicity could reduce aqueous solubility .

Synthetic Challenges :

- Bulky substituents (e.g., tert-butyl in ) require specialized catalysts (e.g., cobalt) for efficient dimerization, achieving 75% yield. Smaller groups (e.g., methoxy) are more amenable to traditional Friedel-Crafts methods .

- Thiophene-containing analogues () undergo cyclocondensation in acidic media, demonstrating versatility in post-synthetic modifications.

Crystallographic and Physical Properties :

- The piperazine-dione derivative () adopts a centrosymmetric structure with an extended methylene chain, suggesting similar conformational rigidity in the target compound.

- Mechanical properties (e.g., Vickers hardness) for the HDHD crystal () highlight the role of hydrogen bonding and packing efficiency, which may vary in the target compound due to its flexible pentoxy chains .

Potential Applications: Antioxidant activity in dimethoxy derivatives suggests the target compound could be explored for oxidative stress-related therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.